![molecular formula C13H15BrO2 B5402313 2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone CAS No. 73709-54-3](/img/structure/B5402313.png)
2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone
Overview
Description
2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone, also known as BrPhen, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Crystal Structure Analysis
- The study of various cyclohexanone derivatives, including those similar to 2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone, has contributed significantly to our understanding of molecular and crystal structures. For instance, the cyclohexanone ring often exhibits a chair conformation, influencing the overall molecular structure and potential applications in material science and pharmaceuticals (Ravikumar & Mehdi, 1993).
Carbonic Anhydrase Inhibition
- Cyclohexanonyl bromophenol derivatives have shown promise as inhibitors of human carbonic anhydrase, an enzyme implicated in various physiological disorders. This suggests potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antimicrobial Activity
- Certain cyclohexanone derivatives, such as 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, have been synthesized and evaluated for their antimicrobial activities. These compounds could potentially serve as templates for developing new antimicrobial agents, addressing the growing issue of antibiotic resistance (Barakat et al., 2015).
Organic Synthesis and Catalysis
- The reactivity of cyclohexanone derivatives in various chemical reactions is a key area of research in organic chemistry. These compounds are used in the synthesis of more complex molecules and as intermediates in various catalytic processes, highlighting their versatility in synthetic chemistry (Tanaka et al., 1974).
Pharmaceutical Applications
- Derivatives of cyclohexanone, including compounds structurally related to 2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone, have been studied for their antifolate properties. These findings are significant for developing novel therapeutic agents, particularly in cancer treatment and as inhibitors of cell proliferation (Degraw et al., 1992).
properties
IUPAC Name |
2-[(4-bromophenyl)-hydroxymethyl]cyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGMNLNQWODJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345328 | |
Record name | Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73709-54-3 | |
Record name | Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.